N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide
Description
N-{3-[(4-Fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide is a structurally complex benzamide derivative featuring a pyrrole core substituted with a 4-fluorophenyl sulfonyl group, methyl groups at positions 4 and 5, and an isopropyl group at position 1. The benzamide moiety is attached to the pyrrole ring via the nitrogen atom at position 2.
Properties
Molecular Formula |
C22H23FN2O3S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C22H23FN2O3S/c1-14(2)25-16(4)15(3)20(29(27,28)19-12-10-18(23)11-13-19)21(25)24-22(26)17-8-6-5-7-9-17/h5-14H,1-4H3,(H,24,26) |
InChI Key |
JIKXHKNYNLREFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with a pyrrole derivative under basic conditions to form the sulfonylated pyrrole intermediate. This intermediate is then coupled with benzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and polymers.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets. The fluorophenyl sulfonyl group is known to interact with enzyme active sites, leading to inhibition of enzymatic activity. The benzamide moiety can interact with protein binding sites, affecting protein function and signaling pathways.
Comparison with Similar Compounds
Key Structural Differences :
Fluorinated Benzamide Inhibitors
Fluorinated benzamides are prominent in drug discovery due to fluorine’s ability to modulate binding affinity and metabolic stability. For example:
- N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide (): This compound demonstrated a binding affinity of −9.0 kcal/mol against Anopheles gambiae kynurenine formamidase (KFase) in computational studies. The fluorobenzamide group likely engages in halogen bonding with enzyme active sites, a feature shared with the target compound’s 4-fluorophenyl sulfonyl group .
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (, Example 53): The dual fluorophenyl and benzamide motifs enhance target selectivity, though the chromenone scaffold differs significantly from the pyrrole core in the target compound .
Binding Affinity Comparison :
| Compound | Target Enzyme/Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide | Anopheles gambiae KFase | −9.0 | |
| Target Compound | Not experimentally reported | N/A | — |
Sulfonamide-Containing Analogs
Sulfonamide groups are critical for interactions with enzymes such as carbonic anhydrases or sulfotransferases. Notable examples include:
Sulfonamide Group Comparison :
Research Findings and Data
Notes
- Structural analogs suggest that fluorinated aromatic groups and sulfonamide moieties are advantageous for target engagement, but scaffold differences (e.g., pyrrole vs. pyrimidine) may limit direct extrapolation .
- Computational studies, such as those employing SHELX-refined crystallographic data (), could further elucidate the target compound’s binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
